3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

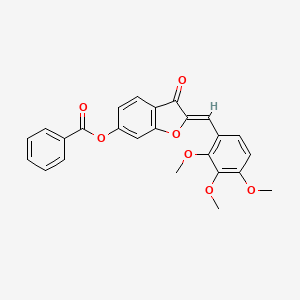

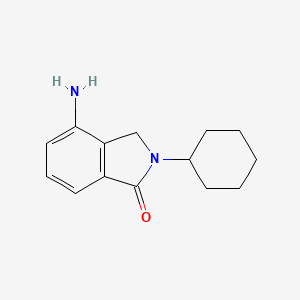

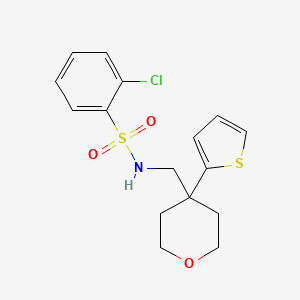

3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one, also known as FIT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FIT is a heterocyclic compound that contains a thioxo group and an imidazolidinone ring. The compound has been found to have various applications in the field of drug discovery, including as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections.

Scientific Research Applications

Anticancer Properties

3-Phenyl-2-thioxoimidazolidin-4-one derivatives, closely related to 3-(4-Fluorophenyl)-2-thioxoimidazolidin-4-one, have been studied for their potential as anticancer agents. These compounds have been synthesized and characterized, with molecular docking studies predicting their binding interactions with the Estrogen Receptor (3ERT). They are also evaluated for their ADME properties to identify lead compounds for further in vitro and in vivo anticancer activities (Vanitha et al., 2021).

Chemopreventive Effects

A bis heterocyclic compound closely related to this compound showed inhibitory effects on 7,12-dimethylbenz[a]anthracene (DMBA) induced buccal pouch carcinogenesis in Syrian male hamsters. This compound demonstrated potential chemopreventive effects by modulating lipid peroxidation, antioxidants, and detoxification systems (Thanusu et al., 2010).

Inhibitory Activities on Cytolytic Protein Perforin

Studies on a series of novel 5-arylidene-2-thioxoimidazolidin-4-ones, structurally similar to this compound, have shown they can act as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds were explored for their potential to inhibit the lytic activity of both isolated perforin protein and perforin delivered in situ by natural killer cells (Spicer et al., 2013).

Enzyme Inhibitory Kinetics

A library of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones, structurally related to this compound, was synthesized and tested for their potential to inhibit the activity of enzymes α-glucosidase and α-amylase. These derivatives showed significant enzyme inhibitory activity, suggesting their potential application in therapeutic areas (Qamar et al., 2018).

Antioxidant Properties

A study evaluated the antioxidant activity of 2-Thioxo Imidazolidin-4-Ones, including derivatives similar to this compound, in male rats exposed to oxidative stress. The study highlighted the potential of these compounds in reducing oxidative stress and improving antioxidant markers in vivo (Ja et al., 2022).

Antifungal and Antibacterial Activities

2-Thioxoimidazolidin-4-one derivatives have been synthesized and tested for their antifungal and antibacterial activities. Some of these compounds exhibited promising antifungal activity, suggesting their potential use in antimicrobial therapies (Vengurlekar et al., 2013).

properties

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWHJJRQOXPNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827731.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2827736.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one](/img/structure/B2827740.png)

![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)